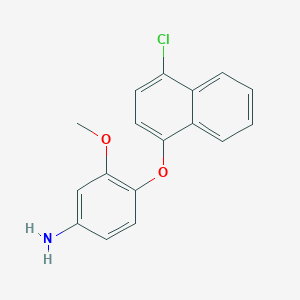![molecular formula C17H14N2O3 B11836868 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid CAS No. 62294-81-9](/img/structure/B11836868.png)
2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline moiety but lacks the benzoic acid derivative.
4-Hydroxyquinoline: Similar structure but with a hydroxyl group at a different position.
2,4-Dihydroxyquinoline: Contains two hydroxyl groups on the quinoline ring.
Uniqueness
2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid is unique due to its specific combination of a quinoline moiety and a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
62294-81-9 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-hydroxy-4-(quinolin-3-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16-8-13(5-6-14(16)17(21)22)18-9-11-7-12-3-1-2-4-15(12)19-10-11/h1-8,10,18,20H,9H2,(H,21,22) |
Clave InChI |
BNYCKBYZKGSOPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)CNC3=CC(=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)

![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)




